molecular formula C23H23N3OS B13502426 N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide

Cat. No.: B13502426
M. Wt: 389.5 g/mol
InChI Key: ZWHHCRPMFHBASK-UHFFFAOYSA-N
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Description

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the preparation of 10H-phenothiazine-10-carboxylic acid, which is then reacted with 3-(methyl(phenyl)amino)propylamine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide involves interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which helps in reducing psychotic symptoms. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide stands out due to its unique structural features, which may confer distinct pharmacological properties. Its specific substitution pattern on the phenothiazine ring differentiates it from other compounds in the same class, potentially leading to unique interactions with molecular targets .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

N-[3-(N-methylanilino)propyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C23H23N3OS/c1-25(18-10-3-2-4-11-18)17-9-16-24-23(27)26-19-12-5-7-14-21(19)28-22-15-8-6-13-20(22)26/h2-8,10-15H,9,16-17H2,1H3,(H,24,27)

InChI Key

ZWHHCRPMFHBASK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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